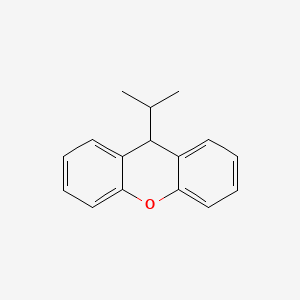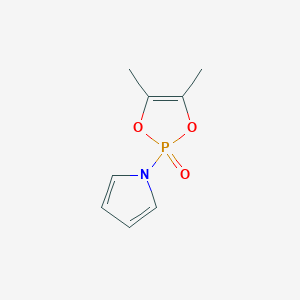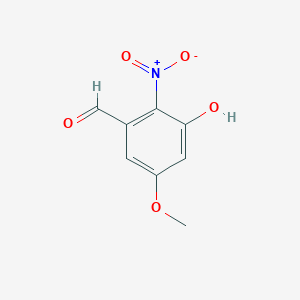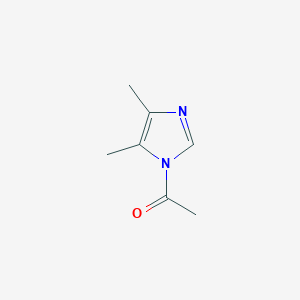![molecular formula CH2Cl5OPSn B14486765 [(Trichlorostannyl)methyl]phosphonic dichloride CAS No. 64423-21-8](/img/structure/B14486765.png)
[(Trichlorostannyl)methyl]phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Trichlorostannyl)methyl]phosphonic dichloride is an organophosphorus compound with significant applications in various fields. It is known for its unique chemical properties and reactivity, making it a valuable compound in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(Trichlorostannyl)methyl]phosphonic dichloride can be synthesized through the oxidation of methyldichlorophosphine using sulfuryl chloride. The reaction is as follows: [ \text{CH}_3\text{PCl}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{P(O)Cl}_2 + \text{SOCl}_2 ] Alternatively, it can be produced from methylphosphonates, such as dimethyl methylphosphonate, via chlorination with thionyl chloride. Various amines can catalyze this process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride and amine catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(Trichlorostannyl)methyl]phosphonic dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo substitution reactions with alcohols and amines to form dialkoxide and amine derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuryl chloride, thionyl chloride, hydrogen fluoride, and sodium fluoride. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
Major products formed from reactions with this compound include methylphosphonyl difluoride, dialkoxide derivatives, and various organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
[(Trichlorostannyl)methyl]phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a chemical probe in biological studies.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(Trichlorostannyl)methyl]phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s molecular targets and pathways are primarily related to its ability to undergo substitution and addition reactions with different chemical species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylphosphonic dichloride: Similar in structure but lacks the trichlorostannyl group.
Dimethyl methylphosphonate: A related compound used in similar synthetic processes.
Methyldichlorophosphine: A precursor in the synthesis of [(Trichlorostannyl)methyl]phosphonic dichloride.
Uniqueness
This compound is unique due to its trichlorostannyl group, which imparts distinct reactivity and properties compared to other organophosphorus compounds. This uniqueness makes it valuable in specific chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
64423-21-8 |
|---|---|
Molekularformel |
CH2Cl5OPSn |
Molekulargewicht |
357.0 g/mol |
IUPAC-Name |
trichloro(dichlorophosphorylmethyl)stannane |
InChI |
InChI=1S/CH2Cl2OP.3ClH.Sn/c1-5(2,3)4;;;;/h1H2;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
RLUDJRQPJVYXRH-UHFFFAOYSA-K |
Kanonische SMILES |
C(P(=O)(Cl)Cl)[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)





![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)





